Product packaging for 3-Azabicyclo[3.2.1]octan-8-ol(Cat. No.:)

3-Azabicyclo[3.2.1]octan-8-ol

Cat. No.: B1322052
M. Wt: 127.18 g/mol
InChI Key: XPZYBFOYRKOKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azabicyclo[3.2.1]octan-8-ol is an organic compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol. It features a bicyclic scaffold that is of significant interest in medicinal chemistry and drug discovery, particularly for its structural similarity to tropane alkaloids . This core structure is a valuable building block for the synthesis of more complex molecules and is frequently investigated for its potential biological activity. Researchers utilize this and related azabicyclic compounds in neuropharmacology, with studies exploring their role as intermediates for compounds with potential neuroprotective effects. For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B1322052 3-Azabicyclo[3.2.1]octan-8-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[3.2.1]octan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-5-1-2-6(7)4-8-3-5/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZYBFOYRKOKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331847-92-7
Record name 3-azabicyclo[3.2.1]octan-8-ol
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Ii. Molecular Structure and Stereochemical Characterization of 3 Azabicyclo 3.2.1 Octan 8 Ol

Fundamental Structural Architecture of the Bridged Bicyclic System

The foundational framework of 3-Azabicyclo[3.2.1]octan-8-ol is a bridged bicyclic system. This structure is characterized by the fusion of a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring. The two rings share a nitrogen atom and two carbon atoms, which act as bridgeheads. This arrangement imparts a significant degree of rigidity to the molecule.

The piperidine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered rings, minimizing both angle and torsional strain. The pyrrolidine ring, being five-membered, is not planar and commonly exists in an envelope conformation. This fused system creates a compact and sterically defined scaffold. X-ray crystallography studies on derivatives of this bicyclic system have confirmed this general architecture, showing the piperidine ring in a chair conformation and the pyrrolidine ring in an envelope conformation. uky.edu

Interactive Table 1: Representative Bond Lengths in a Substituted 3-Azabicyclo[3.2.1]octane Derivative
BondBond Length (Å)Source
N(3)-C(2)1.465 uky.edu
N(3)-C(4)1.472 uky.edu
C(1)-C(8)1.538 uky.edu
C(5)-C(8)1.541 uky.edu
C(8)-O1.425 uky.edu

Stereochemical Considerations: Enantiomers and Diastereomers

The three-dimensional arrangement of atoms in this compound gives rise to various stereoisomers. These isomers have the same molecular formula and connectivity but differ in the spatial orientation of their atoms.

The specific configuration at C-8, designated as either R or S, dictates the absolute stereochemistry of the molecule. This, in turn, can have a profound impact on its biological activity and interaction with other chiral molecules. The synthesis of specific enantiomers often requires stereoselective synthetic routes or the use of chiral resolving agents.

In addition to enantiomerism, this compound exhibits diastereomerism due to the orientation of the hydroxyl group at the C-8 position relative to the bicyclic ring system. This is referred to as endo/exo isomerism.

Endo isomer : The hydroxyl group is oriented towards the larger of the two non-bridgehead carbon bridges of the bicyclic system.

Exo isomer : The hydroxyl group is oriented away from the larger bridge.

These two diastereomers have different physical and chemical properties, including melting points, boiling points, and reactivity. The relative stability of the endo and exo isomers can be influenced by steric interactions and intramolecular hydrogen bonding. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are crucial for distinguishing between these isomers.

Conformational Analysis of the Bicyclic System

The bicyclic nature of this compound restricts its conformational freedom compared to acyclic molecules. However, the constituent rings still possess some degree of flexibility, leading to different conformational isomers.

As previously mentioned, the most stable conformation for the piperidine ring within the 3-azabicyclo[3.2.1]octane framework is the chair conformation. This conformation minimizes steric hindrance and torsional strain. The pyrrolidine ring typically adopts an envelope conformation, where four of the atoms are coplanar and the fifth is out of the plane. The combination of these two conformations is often referred to as a "chair-envelope" conformation for the entire bicyclic system. researchgate.netresearchgate.net

Computational studies on related bicyclic systems have shown that the chair conformation of the six-membered ring is generally more stable than the boat conformation. However, the energy difference can be small, and the equilibrium can be shifted by substitution on the ring system.

Interactive Table 2: Representative Torsion Angles in a Substituted 3-Azabicyclo[3.2.1]octane Derivative
Torsion AngleAngle (°)Source
C(1)-C(2)-N(3)-C(4)-58.9 uky.edu
C(2)-N(3)-C(4)-C(5)60.2 uky.edu
C(1)-C(8)-C(5)-C(4)-39.8 uky.edu
C(2)-C(1)-C(8)-C(5)40.1 uky.edu

The presence and nature of substituents on the 3-azabicyclo[3.2.1]octane skeleton can significantly influence the preferred conformation of the molecule. Substituents on the nitrogen atom (position 3) or on the carbon atoms of the rings can alter the energetic balance between different conformations.

Intramolecular and Intermolecular Hydrogen Bonding Interactions

Intermolecular Hydrogen Bonding:

In the solid state, derivatives of this compound predominantly exhibit intermolecular hydrogen bonding. X-ray diffraction and Infrared (IR) spectroscopy studies on compounds such as 3-methyl-3-azabicyclo[3.2.1]octan-8-ols and 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol have confirmed the existence of O-H···N intermolecular hydrogen bonds. researchgate.net These interactions lead to the formation of extended supramolecular networks within the crystal lattice. In these structures, the hydroxyl group of one molecule donates its hydrogen to the nitrogen atom of an adjacent molecule. This type of hydrogen bonding is a common feature in amino alcohols and significantly influences their melting points and solubility characteristics.

Theoretical ab initio calculations performed on 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols have further substantiated the presence of these intermolecular associations. researchgate.net The calculated infrared spectra in the ν(O–H) region for these derivatives show good agreement with experimental data, supporting the proposed hydrogen-bonded structures. researchgate.net

Intramolecular Hydrogen Bonding:

The potential for intramolecular hydrogen bonding in the 3-azabicyclo[3.2.1]octane framework, particularly between the C8-hydroxyl group and the nitrogen at position 3, is sterically plausible. However, studies on various derivatives suggest that this interaction is more prominent when specific substituents are present on the bicyclic system.

For instance, in a series of N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives, evidence for intramolecular hydrogen bonding has been presented. lookchem.com 1H NMR spectral data for 2,3-dichloro substituted analogues in CDCl3 showed downfield-shifted –OH resonances compared to their 3,4-dichloro isomers. lookchem.com This downfield shift is indicative of the hydroxyl proton being involved in a hydrogen bond, in this case, with the ortho-chlorine or ortho-methoxy group of the 3-aryl substituent. lookchem.com This suggests that while the fundamental bicyclic structure can support intramolecular hydrogen bonds, their formation and stability can be highly dependent on the electronic and steric nature of the substituents.

The following table summarizes the types of hydrogen bonding observed in derivatives of this compound and the analytical methods used for their characterization.

Derivative ClassType of Hydrogen BondingAnalytical Method(s)
3-methyl-3-azabicyclo[3.2.1]octan-8-olsIntermolecular (O-H···N)IR Spectroscopy, Ab initio calculations
3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-olIntermolecular (O-H···N)X-ray Diffraction, IR Spectroscopy
3-Aryl-8-azabicyclo[3.2.1]octan-3-olsIntramolecular (O-H···substituent)1H NMR Spectroscopy

Iii. Advanced Synthetic Methodologies for 3 Azabicyclo 3.2.1 Octan 8 Ol and Its Derivatives

Classical and Contemporary Approaches to the 3-Azabicyclo[3.2.1]octan-8-ol Core

The construction of the fundamental bicyclic structure can be achieved through various strategic bond formations, including the closure of acyclic chains, the building of one ring onto another (annulation), and the rearrangement of existing cyclic systems.

A foundational strategy for building the 3-azabicyclo[3.2.1]octane core involves the intramolecular cyclization of a suitably functionalized acyclic precursor. These multi-step sequences rely on carefully designing a linear molecule that already contains the necessary atoms and, in some cases, the stereochemical information required for the target bicyclic system.

One common approach begins with a pyrrolidine (B122466) precursor, which is then elaborated and cyclized to form the second ring of the bicyclic system. vulcanchem.com For instance, N-sulfonyl-2-aryl-4-pentenamines can be converted into 6-azabicyclo[3.2.1]octanes through an enantioselective copper-catalyzed alkene carboamination, a process that forms two new rings in a single step. nih.gov Although this example leads to a regioisomeric scaffold, the underlying principle of cyclizing a pentenamine derivative is applicable. Similarly, the synthesis of the 2-azabicyclo[3.2.1]octane isomer has been accomplished by heating an acyclic urethane (B1682113) precursor to induce intramolecular amide formation, yielding the corresponding lactam. rsc.org These methods highlight the versatility of using acyclic starting materials, where the strategic placement of functional groups dictates the final bicyclic architecture. evitachem.com

Table 1: Examples of Acyclic Precursors and Cyclization Methods for Azabicyclo[3.2.1]octane Scaffolds

Acyclic Precursor TypeKey Cyclization ReactionResulting Scaffold IsomerReference
Pyrrolidine derivativeIntramolecular cyclization8-Azabicyclo[3.2.1]octane vulcanchem.com
N-sulfonyl-2-aryl-4-pentenamineCopper-catalyzed carboamination6-Azabicyclo[3.2.1]octane nih.gov
Acyclic urethaneIntramolecular amide formation (thermal)2-Azabicyclo[3.2.1]octane rsc.org
General acyclic precursor with stereocentersStereocontrolled bicyclization8-Azabicyclo[3.2.1]octane

Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools for constructing bicyclic systems. Domino or tandem reactions are particularly efficient, as they form multiple bonds in a single synthetic operation. The Michael-Aldol tandem reaction has emerged as a robust strategy for building the bicyclo[3.2.1]octane skeleton. ucl.ac.uk

This approach typically involves the reaction of a cyclic ketone or dione (B5365651) with an α,β-unsaturated aldehyde or a related Michael acceptor. ucl.ac.uk For example, the domino Michael-aldol annulation of cycloalkane-1,3-diones with enals provides a general and convenient one-pot route to 2-hydroxybicyclo[3.2.1]octane-6,8-diones. ucl.ac.uk The reaction proceeds first through a Michael addition, which extends the carbon chain, followed by an intramolecular aldol (B89426) condensation that closes the second ring. nih.gov Organocatalysis has been successfully applied to this strategy, with bifunctional catalysts enabling the direct construction of highly substituted bicyclo[3.2.1]octane derivatives from cyclic 1,3-keto esters and β,γ-unsaturated 1,2-keto amides. researchgate.net These methods offer high efficiency and the ability to generate significant molecular complexity from relatively simple starting materials.

Table 2: Michael-Aldol Annulation Strategies for Bicyclo[3.2.1]octane Synthesis

Cyclic PrecursorReaction PartnerCatalyst/ConditionsKey FeatureReference
Cyclopentane-1,3-dioneα,β-Unsaturated aldehydes (enals)Domino one-pot procedureForms 2-hydroxybicyclo[3.2.1]octane-6,8-diones ucl.ac.uk
Cyclic 1,3-keto estersβ,γ-Unsaturated 1,2-keto amidesOrganocatalyst (e.g., Takemoto's catalyst)Direct construction of functionalized bicyclo[3.2.1]octanes researchgate.net
2,3-Dioxopyrrolidines3-Alkylidene oxindolesQuinuclidine-based catalyst[3+3] annulation via vinylogous Michael/aldol cyclization nih.gov

Rearrangement reactions provide an alternative pathway to the azabicyclo[3.2.1]octane core, often by expanding or reorganizing an existing bicyclic precursor. The Schmidt reaction, for instance, can be used to insert a nitrogen atom into a bicyclic ketone. The reaction of norcamphor (B56629) derivatives with hydroxyalkyl azides can yield the azabicyclo[3.2.1]octane framework, but this method is often hampered by poor yields and a lack of regioselectivity, frequently producing an inseparable mixture of the desired 2-aza lactam and the isomeric 3-aza lactam. rsc.orgresearchgate.net

In contrast, the aza-Cope rearrangement, a ontosight.aiontosight.ai-sigmatropic rearrangement, has proven to be a more reliable and synthetically powerful tool. wikipedia.org The cationic 2-aza-Cope rearrangement, in particular, proceeds under significantly milder conditions than its all-carbon counterpart. When coupled with a subsequent Mannich cyclization, this tandem reaction becomes a highly effective method for constructing nitrogen-containing heterocycles. This aza-Cope/Mannich cascade can rapidly generate the structural complexity of the azabicyclo[3.2.1]octane core from simpler precursors, often with a high degree of stereocontrol. wikipedia.org

Stereoselective Synthesis of this compound Enantiomers

Accessing enantiomerically pure versions of this compound is crucial for its application in medicinal chemistry. Stereoselective synthesis can be broadly categorized into two main approaches: the direct enantioselective formation of the bicyclic system and the desymmetrization of an achiral or meso precursor.

A number of advanced methodologies focus on controlling the stereochemistry during the key transformation that generates the 8-azabicyclo[3.2.1]octane architecture. rsc.org This avoids reliance on pre-existing chirality in the starting material. Asymmetric catalysis is a cornerstone of this approach, utilizing chiral catalysts or auxiliaries to influence the stereochemical outcome of the ring-forming reaction.

For example, a Brønsted acid-catalyzed [5+2] cycloaddition reaction has been developed to synthesize functionalized azabicyclo[3.2.1]octenes. When chiral, non-racemic organometallic scaffolds are used as starting materials, the reaction proceeds with complete retention of enantiomeric purity. nih.gov Another powerful method is the copper-catalyzed enantioselective alkene carboamination, which converts acyclic N-sulfonyl-2-aryl-4-pentenamines into chiral 6-azabicyclo[3.2.1]octanes with generally excellent enantioselectivities. nih.gov These strategies showcase how asymmetric catalysis can be harnessed to directly forge the chiral bicyclic core. vulcanchem.com

Table 3: Methods for Enantioselective Formation of the Azabicyclo[3.2.1]octane Scaffold

Reaction TypePrecursorCatalyst/Chiral SourceEnantioselectivityReference
[5+2] CycloadditionChiral η³-pyridinylmolybdenum scaffoldBrønsted acid (chiral substrate control)Complete retention of enantiopurity nih.gov
Alkene CarboaminationN-sulfonyl-2-aryl-4-pentenaminePh-Box-Cu₂Up to 94% ee nih.gov
General Asymmetric CatalysisVariesChiral auxiliaries or organocatalystsHigh stereocontrol

Desymmetrization is an elegant strategy that introduces chirality into a molecule by selectively reacting one of two identical functional groups in an achiral (often meso) precursor. This approach has been widely applied to the synthesis of the azabicyclo[3.2.1]octane core. rsc.org

Tropinone (B130398) Derivatives: Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) is a readily available, achiral starting material that has been central to the synthesis of tropane (B1204802) alkaloids for over a century. researchgate.net Its symmetrical structure makes it an ideal substrate for desymmetrization. Enantioselective deprotonation using chiral lithium amide bases, followed by a diastereoselective aldol reaction with an aldehyde, can produce aldols with high stereopurity. beilstein-journals.org This effectively transforms the achiral ketone into a chiral, functionalized intermediate, setting the stereocenters that can be elaborated to the target molecule.

Meso-Epoxides: An alternative and powerful desymmetrization strategy involves the intramolecular ring-opening of meso-epoxides. researchgate.net For example, a meso-4,5-epoxycycloheptylamine can undergo an intramolecular cyclization catalyzed by a chiral phosphoric acid. This desymmetrization reaction closes the second ring to form the 8-azabicyclo[3.2.1]octane core and establishes the stereochemistry in a single step. researchgate.net Similarly, the intermolecular desymmetrization of meso-epoxides with various nucleophiles, catalyzed by chiral metal-salen complexes or other organocatalysts, can produce chiral diols. nih.govmdpi.combeilstein-journals.org These chiral diols are versatile building blocks that can be converted into the desired azabicycloalkanol structure through subsequent chemical transformations. acs.org

Table 4: Desymmetrization Strategies for Chiral Azabicyclo[3.2.1]octane Synthesis

Achiral PrecursorKey ReactionCatalyst/ReagentOutcomeReference
TropinoneAldol ReactionChiral lithium amidesChiral tropinone aldol adducts researchgate.netbeilstein-journals.org
meso-4,5-EpoxycycloheptylamineIntramolecular epoxide openingChiral phosphoric acidEnantioenriched 8-azabicyclo[3.2.1]octane core researchgate.net
meso-Epoxides (general)Intermolecular epoxide openingChiral metal-salen complexes, BINOL-phosphatesChiral 1,2-diols (versatile intermediates) nih.govmdpi.com
meso-1,4-Dibromocycloalk-2-enesAsymmetric allylic substitutionCopper(I) with chiral ligandEnantioenriched bromocycloalkenes (precursors) acs.org

Application of Chiral Auxiliaries and Asymmetric Catalysis in Stereocontrol

Achieving stereocontrol in the synthesis of the 3-azabicyclo[3.2.1]octane skeleton is paramount, as the biological activity of its derivatives is often dependent on their specific stereochemistry. researchgate.net Asymmetric catalysis and the use of chiral auxiliaries have emerged as powerful strategies to produce enantiomerically pure or enriched tropane derivatives. researchgate.netgoogle.com

A significant challenge in this area is the enantioselective synthesis where the key stereochemical information is introduced during the formation of the bicyclic scaffold itself. researchgate.net One successful approach involves the desymmetrization of achiral tropinone derivatives. rsc.org For instance, the chiral lithium amide promoted aldol reaction of tropinone has been utilized as a key diastereoselective and enantioselective step in the synthesis of various tropane alkaloids. researchgate.net

Organocatalysis has provided a general and powerful strategy for the catalytic asymmetric total synthesis of valuable tropane alkaloids. diva-portal.org The Córdova group developed a route starting with an asymmetric aza-Michael addition–Wittig reaction, which establishes the first stereocenter with high enantioselectivity. thieme-connect.com This is followed by a sequence of reactions, including deprotection, nitrone formation, and cycloaddition, to construct the bicyclic core. thieme-connect.com This method has been successfully applied to the enantioselective total syntheses of compounds like (+)-methylecgonine and (-)-cocaine. diva-portal.org

Another innovative approach involves the intramolecular desymmetrization of meso-epoxides catalyzed by chiral phosphoric acids. A VAPOL-derived organocatalyst proved highly effective in converting meso-4,5-epoxycycloheptylamines into the desired tropane scaffold with high stereoselectivity. researchgate.net

Table 1: Examples of Asymmetric Strategies in Tropane Synthesis

Method Key Transformation Catalyst/Auxiliary Outcome Reference
Organocatalysis Asymmetric aza-Michael addition–Wittig reaction Chiral amine catalysts High enantioselectivity in the initial step thieme-connect.com
Desymmetrization Intramolecular cyclization of meso-epoxides VAPOL-derived chiral phosphoric acid Stereoselective formation of the bicyclic core researchgate.net

Catalytic Methods in this compound Synthesis

Catalytic methods are central to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. In the context of 3-azabicyclo[3.2.1]octane systems, various catalytic transformations have been developed.

A notable example is the one-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by a Pt/NiCuAlOx catalyst to produce 8-oxa-3-azabicyclo[3.2.1]octane, a closely related oxygen-containing analogue. nii.ac.jp This method demonstrates the potential of heterogeneous catalysis to construct the bicyclic framework efficiently from readily available starting materials. nii.ac.jp The use of supported metal catalysts is advantageous as it simplifies product purification and catalyst recycling. nii.ac.jp

The broader family of tropane alkaloids, which share the 8-azabicyclo[3.2.1]octane core, are also targets for innovative catalytic syntheses. rsc.orgnih.gov Organocatalytic multicomponent tandem reactions have been devised to create these structures with high stereoselectivity, minimizing the need for intermediate purification steps. diva-portal.org These strategies often involve a sequence of catalytic transformations that rapidly build molecular complexity from simple precursors. thieme-connect.com

Development of Efficient and Environmentally Benign Synthetic Routes

An exemplary green chemistry approach is the electrochemical N-demethylation of tropane alkaloids. rsc.orgrsc.org This method provides access to nortropane derivatives, which are important intermediates for semi-synthetic pharmaceuticals. rsc.org The reaction proceeds at room temperature in an ethanol/water mixture, avoiding the use of hazardous oxidizing agents like m-CPBA, toxic solvents such as chloroform, and metal-based catalysts. rsc.orgrsc.org This electrochemical process can be scaled up and allows for high yields and purity without requiring chromatographic purification. rsc.org

Efficiency in synthesis is also addressed by developing shorter, more direct routes. A general approach to tropane alkaloids has been reported that constructs the 8-azabicyclo[3.2.1]octane core via aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. acs.org This strategy enables the synthesis of various tropane alkaloids and their analogues in just 5–7 steps, allowing for rapid access to these molecules for biological evaluation. acs.org

Furthermore, process improvements that eliminate problematic reagents contribute to both efficiency and environmental safety. For instance, a process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols was developed that avoids the use of expensive and unstable nortropinone hydrochloride and circumvents undesirable tin chemistry used in previous methods. google.com This revised route offers high yields and excellent purity in a one-step procedure. google.com

Table 2: Comparison of Synthetic Route Characteristics

Route/Method Key Feature Environmental/Efficiency Benefit Reference
Electrochemical N-demethylation Avoids hazardous reagents and toxic solvents Reduced waste, safer process, no metal catalysts rsc.orgrsc.org
Aziridination/Rearrangement 5-7 step synthesis High step economy, rapid access to analogues acs.org
Improved Nucleophilic Addition Avoids tin chemistry and unstable starting materials Eliminates toxic heavy metals, improved process economy google.com

Iv. Chemical Reactivity and Derivatization Strategies of 3 Azabicyclo 3.2.1 Octan 8 Ol

Transformations Involving the Hydroxyl Functionality at C-8

The secondary alcohol at the C-8 position is a versatile handle for introducing a variety of functional groups through oxidation, esterification, and etherification reactions.

The oxidation of the C-8 hydroxyl group provides direct access to the corresponding ketone, 3-Azabicyclo[3.2.1]octan-8-one. This transformation is a fundamental step in the synthesis of many derivatives. A variety of standard oxidizing agents can be employed for this purpose. For instance, related hydroxylamines such as 8-Azabicyclo[3.2.1]octan-8-ol (ABOOL) have been shown to be effective catalysts for the aerobic oxidation of secondary alcohols to ketones in the presence of copper cocatalysts and molecular oxygen. organic-chemistry.orgorganic-chemistry.orgacs.org The resulting ketone, a key intermediate, serves as a prochiral substrate for enantioselective reactions, allowing for the introduction of new stereocenters. uni-regensburg.de The synthesis of oximes from the ketone, such as from 3-methyl-3-azabicyclo[3.2.1]octan-8-one, further demonstrates the utility of this intermediate in generating diverse structures. researchgate.net

Table 1: Representative Oxidation Reactions

Starting Material Reagent/Catalyst System Product Notes
Secondary Alcohols 8-Azabicyclo[3.2.1]octan-8-ol (ABOOL), Copper cocatalyst, O₂ Corresponding Ketones ABOOL acts as a catalyst in the oxidation of various alcohols. organic-chemistry.orgorganic-chemistry.org

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is fundamental to the structure of many naturally occurring tropane (B1204802) alkaloids, which are often esters of related bicyclic amino alcohols. le.ac.uk For example, the acetate (B1210297) ester of 8-methyl-8-azabicyclo[3.2.1]octan-3-ol is a well-characterized derivative. nist.gov

Etherification provides another major pathway for derivatization. This can be achieved through various methods, including the Mitsunobu reaction or by nucleophilic substitution involving the corresponding alkoxide. google.com For instance, the reaction of N-protected 8-azabicyclo[3.2.1]octan-3-ol with 4-nitrobenzoic acid in the presence of triphenylphosphine (B44618) and diethylazodicarboxylate (DEAD) yields the corresponding ester, which can be an intermediate in forming ethers. google.com The formation of an ether from endo-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol and 2-chloropyrazine (B57796) has also been reported. acs.org These reactions allow for the introduction of a wide range of aryl and alkyl substituents, leading to compounds such as diarylmethoxymethyl and methoxy (B1213986) derivatives. researchgate.netnist.gov

Table 2: Examples of Esterification and Etherification

Reaction Type Substrate Reagents Product Class
Etherification endo-3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol 2-Chloropyrazine, Base Aryl ethers acs.org
Etherification N-Boc-8-azabicyclo[3.2.1]octan-3-ol Aryl halide, NaH Aryl ethers google.com

Reactions at the Bridgehead Nitrogen Heteroatom

The secondary amine at N-3 is a key site for introducing structural diversity, significantly influencing the biological properties of the resulting molecules.

The nitrogen atom can be readily alkylated or acylated to generate a host of N-substituted derivatives. N-alkylation, often achieved by reacting the secondary amine with alkyl halides, is a common strategy. For example, N-benzyl derivatives are frequently synthesized and utilized as intermediates in multi-step syntheses. acs.orgfishersci.ie The N-substituent plays a critical role in the binding affinity of these scaffolds to biological targets like the dopamine (B1211576) D2-like receptors. nih.gov Acylation reactions, using acyl chlorides or anhydrides, yield the corresponding amides. These reactions are also employed to install protecting groups on the nitrogen atom. google.com

The temporary protection of the bridgehead nitrogen is a crucial strategy in the multi-step synthesis of complex 3-azabicyclo[3.2.1]octane derivatives. Protecting the nitrogen allows for selective reactions at other positions of the molecule, such as the hydroxyl group or the bicyclic core.

Commonly used nitrogen protecting groups include the tert-butyloxycarbonyl (Boc) and carbamate (B1207046) groups. google.comnih.gov The Boc group, for instance, can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347). google.com These protecting groups can be selectively removed under specific conditions. For example, acid-labile groups like Boc are removed with acids such as trifluoroacetic acid, while benzyl (B1604629) groups are typically cleaved via palladium-catalyzed hydrogenation. google.comgoogle.com This reversible protection strategy provides the synthetic versatility required to build complex molecular architectures.

Table 3: Common Nitrogen Protecting Groups and Deprotection Methods

Protecting Group (PG) Introduction Reagent Deprotection Condition Reference
tert-Butyloxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc₂O) Acid (e.g., TFA) google.com
Benzyl (Bn) Benzyl bromide Catalytic Hydrogenation (e.g., Pd/C, H₂) google.com

Functionalization and Modification of the Bicyclic Ring System

Beyond the primary functional groups, the carbon skeleton of the 3-azabicyclo[3.2.1]octane ring system can also be modified. Synthetic strategies often involve constructing the bicyclic core from acyclic or monocyclic precursors, which allows for the incorporation of various substituents and functionalities from the outset.

Key synthetic approaches include intramolecular cyclization reactions and cycloaddition strategies. rsc.org For example, the bicyclo[3.2.1]octane system can be assembled via an intramolecular Diels-Alder reaction or through the opening of a cyclopropane (B1198618) ring in a tricyclic precursor. mdpi.com Another powerful method is the [4+3] cycloaddition between a pyrrole (B145914) derivative and a tetrabromoacetone equivalent, which has been used to construct the core scaffold en route to natural products. ehu.es Once the bicyclic system is formed, further modifications can be made. For instance, cross-coupling reactions, such as the Stille and Suzuki couplings, have been successfully applied to the related 8-oxabicyclo[3.2.1]octane system to introduce biaryl moieties at the 3-position, a strategy that could be adapted to the aza-analogue. nih.gov Additionally, functional groups can be introduced at various positions on the ring, such as the conversion of a hydroxyl or cyano group into a chloromethyl group at the 3-position of the related 8-azabicyclo[3.2.1]octane system.

Regioselective and Stereoselective Chemical Modifications of the Scaffold

The 8-azabicyclo[3.2.1]octane framework, the core of 3-Azabicyclo[3.2.1]octan-8-ol and related tropane alkaloids, possesses a unique bridged bicyclic structure that presents distinct opportunities and challenges for chemical modification. researchgate.net The stereochemical outcome of reactions on this scaffold is of paramount importance, as the biological activity of tropane alkaloids is often highly stereoselective. nih.gov Consequently, significant research has focused on developing regioselective and stereoselective methods to functionalize this skeleton, primarily through the desymmetrization of achiral precursors like tropinone (B130398) or the diastereoselective modification of existing chiral centers. researchgate.netehu.es

Desymmetrization of Achiral Tropane Scaffolds

A prevalent strategy for introducing chirality to the 8-azabicyclo[3.2.1]octane core involves the desymmetrization of symmetrical precursors, most notably tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one). ehu.es

One of the most effective methods is the enantioselective deprotonation of tropinone using chiral lithium amide bases. This approach generates a chiral lithium enolate in high enantiomeric excess (up to 95% ee). researchgate.netacs.org This chiral intermediate can then react with various electrophiles, such as in aldol (B89426) reactions, to produce stereochemically defined products. researchgate.net This strategy has been a key step in the total synthesis of several tropane alkaloids. ehu.es

Enzymatic reactions also offer a powerful tool for desymmetrization. Lipases, for example, have been employed for the kinetic resolution and monoacetylation of tropane derivatives. znaturforsch.com In studies involving 6,7-dihydroxytropinones, lipase-mediated monoacetylation was investigated. While the enzymes did not differentiate between the enantiotopic hydroxy groups in the initial substrate, subsequent modifications revealed distinct stereopreferences. znaturforsch.com After reduction of the keto group and silylation, a mixture of endo and exo-diols was obtained. Lipase-catalyzed acylation of this mixture showed a clear preference for the formation of the exo-acetate, demonstrating the ability of enzymes to selectively modify one diastereomer over another. znaturforsch.com

Diastereoselective Modifications

Once a stereocenter is established on the scaffold, it can direct the stereochemical outcome of subsequent reactions. This diastereoselectivity is crucial in building the complex, multi-substituted structures of many natural and synthetic tropanes.

A key example is the comparison between chemical and enzymatic acylation of a silylated dihydroxytropane derivative. Chemical acetylation of a mixture of endo/exo diols resulted in a change of the isomer ratio in favor of the endo-acetate. In stark contrast, lipase-mediated acylation strongly favored the formation of the exo-acetate, indicating that the enzyme's active site imposes stringent stereochemical control, likely favoring the endo-face for binding. znaturforsch.com This reversal of diastereoselectivity highlights the complementary nature of chemical and biocatalytic methods in stereocontrolled synthesis.

The table below summarizes the contrasting outcomes of these acylation strategies.

Starting MaterialReaction TypeReagent/EnzymeMajor ProductDiastereomeric Preference
endo/exo-6,7-dihydroxy-8-methyl-3-(tert-butyldimethylsilyloxy)-8-azabicyclo[3.2.1]octaneChemical AcetylationAcetic Anhydrideendo-acetate derivativeendo
endo/exo-6,7-dihydroxy-8-methyl-3-(tert-butyldimethylsilyloxy)-8-azabicyclo[3.2.1]octaneEnzymatic AcylationLipaseexo-acetate derivativeexo

Other regioselective and stereoselective modifications include palladium-catalyzed asymmetric allylic alkylation and enantioselective hydroboration of unsaturated tropane derivatives. ehu.es These methods allow for the introduction of various substituents at specific positions with high levels of stereocontrol, further expanding the chemical diversity accessible from the 8-azabicyclo[3.2.1]octane scaffold. The development of these strategies is essential for synthesizing specific stereoisomers required for investigating structure-activity relationships and developing new therapeutic agents based on the tropane framework. ehu.esrsc.org

The following table details examples of enantioselective modifications starting from tropinone derivatives.

Reaction TypeCatalyst/ReagentKey IntermediateEnantiomeric Excess (ee)Reference
Enantioselective DeprotonationChiral Lithium Amides (e.g., lithium bis-α,α′-methylbenzylamide) with LiClTropinone Lithium EnolateUp to 95% researchgate.net
Pd-catalyzed Asymmetric Allylic Alkylation[Pd(η3-C3H5)Cl]2 with Chiral LigandAllylic Alkylation Product74 - 98% ehu.es
Enantioselective HydroborationChiral Borane Reagents6-hydroxytropinone derivativeHigh (not specified) znaturforsch.com

V. Spectroscopic Characterization and Computational Chemistry Studies of 3 Azabicyclo 3.2.1 Octan 8 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For derivatives of 3-azabicyclo[3.2.1]octan-8-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecular framework. researchgate.net

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound derivatives have been extensively studied. researchgate.netnih.gov The assignment of each resonance to a specific nucleus within the molecule is the first step in structural analysis. For example, in studies of compounds like 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols, researchers have successfully assigned all proton and carbon signals. researchgate.net The chemical shifts provide initial information about the electronic environment of each atom. The ¹H NMR spectra of some analogues in CDCl₃ have shown that the hydroxyl (-OH) proton resonance can be shifted downfield, which may suggest the presence of intramolecular hydrogen bonding. nih.gov

Table 1: Representative ¹³C NMR Chemical Shifts for a 3-Azabicyclo[3.2.1]octane Derivative. Data for (1R,5S,8r)-3-Benzyl-8-(pyrazin-2-yloxy)-3-azabicyclo[3.2.1]octane. acs.org

Carbon AtomChemical Shift (δ) in ppm
C=N (Pyrazine)158.0
C=N (Pyrazine)155.7
C-H (Pyrazine)152.6
C-H (Aromatic)121.9
C-H (Aromatic)120.6
C-H (Aromatic)119.7
C-O74.7
C-O74.5
CH₂-N60.2
CH-N41.5
CH₂33.1
CH₂27.3
CH₂18.2
CH₃15.6

To establish the precise connectivity and stereochemistry of the bicyclic system, two-dimensional (2D) NMR techniques are indispensable. researchgate.net

gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous C-H assignments. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which helps to establish the molecule's three-dimensional structure and conformation. For instance, NOESY data can confirm the chair/chair conformation of the bicyclic system. researchgate.netsemanticscholar.org

TOCSY (Total Correlation Spectroscopy): TOCSY experiments are used to identify entire spin systems of coupled protons, helping to trace the connectivity within individual rings of the molecule. researchgate.net

Through the combined application of these techniques, the assignment of all proton and carbon resonances in derivatives like 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines has been successfully achieved. researchgate.net

The choice of solvent can influence the NMR spectra and the preferred conformation of the molecule. Studies on related compounds such as 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol have been conducted in various media to observe these effects. researchgate.net The conformation of similar diazabicyclonols in solution has been shown to depend significantly on the polarity of the solvent, which can alter intramolecular and intermolecular interactions like hydrogen bonding. researchgate.net In some cases, however, the key spectral features remain consistent across different solvents (e.g., CDCl₃, CD₃OD, and d₆-DMSO), indicating a stable conformation that is not easily perturbed by the solvent environment. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and studying intermolecular forces, particularly hydrogen bonding. In the analysis of this compound and its derivatives, the O-H stretching region (ν(O–H)) of the IR spectrum is of particular interest. researchgate.netlookchem.com The position and shape of this band can indicate the presence of intermolecular hydrogen bonds, such as the O-H···N interaction, which has been identified in the solid state of related compounds. researchgate.net The experimental IR spectra are sometimes compared with spectra calculated theoretically to support these interpretations. researchgate.netlookchem.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state. This technique has been used to determine the crystal structures of several derivatives, including 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol. researchgate.net These studies have revealed that the bicyclic system typically adopts a chair-envelope conformation. researchgate.net Specifically, the piperidine (B6355638) ring assumes a distorted chair shape, while the cyclopentane (B165970) or pyrrolidine (B122466) ring is in an envelope conformation. researchgate.netnih.gov X-ray analysis also confirms the existence and geometry of intermolecular hydrogen bonding (O-H···N) that stabilizes the crystal lattice. researchgate.net

Table 2: Crystallographic Data Insights for 3-Azabicyclo[3.2.1]octane Derivatives.

Structural FeatureObservation in DerivativesReference
Bicyclic System ConformationChair-envelope researchgate.net
Piperidine Ring ConformationDistorted chair, puckered at C8 and flattened at N3 researchgate.netnih.gov
Pyrrolidine/Cyclopentane RingEnvelope conformation, flattened at C8 researchgate.netnih.gov
N-substituent PositionEquatorial with respect to the piperidine ring researchgate.net
Intermolecular InteractionsO-H···N hydrogen bonding in the solid state researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a key analytical technique used to confirm the molecular weight of a compound and assess its purity. High-resolution mass spectrometry (HRMS) can validate the molecular weight with high accuracy. Electron ionization (EI) mass spectra have been examined for derivatives of 3-azabicyclo[3.2.1]octane, providing information on their fragmentation patterns which can be diagnostic for the core structure. researchgate.netnasa.gov Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) are also routinely used to characterize these compounds. nih.gov

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry methods are indispensable tools for gaining a deeper understanding of the three-dimensional structure, stability, and electronic properties of molecules like this compound. These approaches provide insights that are complementary to experimental data, allowing for a detailed exploration of conformational landscapes and electronic structures at the atomic level.

While specific computational studies exclusively focused on the parent compound this compound are limited in publicly available literature, a wealth of information can be inferred from detailed theoretical investigations performed on its closely related N-substituted derivatives, such as 3-methyl-3-azabicyclo[3.2.1]octan-8-ol. These studies, utilizing ab initio and Density Functional Theory (DFT) methods, have been pivotal in elucidating the conformational preferences of the bicyclic core.

Research on the 3-methyl derivative has consistently shown that the 3-azabicyclo[3.2.1]octane skeleton adopts a preferred chair-envelope conformation. researchgate.net In this arrangement, the six-membered piperidine ring exists in a distorted chair form, while the five-membered pyrrolidine ring assumes an envelope conformation, often flattened at the C8 position. researchgate.net For the N-substituted analogues, the substituent on the nitrogen atom (e.g., a methyl group) has been found to preferentially occupy the equatorial position to minimize steric strain. researchgate.net

DFT calculations, often using the B3LYP functional with basis sets like 6-311G**, have been successfully employed to corroborate experimental findings from NMR and IR spectroscopy. researchgate.net These theoretical models allow for the calculation of optimized molecular geometries, relative energies of different conformers, and vibrational frequencies. The excellent agreement often found between calculated and experimental spectroscopic data lends strong support to the proposed conformational models. researchgate.net

The electronic structure of this compound can also be probed using these computational methods. Key electronic parameters, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be determined. These frontier orbitals are crucial in understanding the molecule's reactivity, with the HOMO typically being associated with the molecule's ability to donate electrons and the LUMO with its ability to accept electrons.

Table 1: Predicted Conformational and Electronic Properties of this compound based on Analogues

Parameter Predicted Value/Description Method of Derivation
Preferred Conformation Chair-envelope Inferred from ab initio and DFT studies on N-substituted derivatives researchgate.net
Piperidine Ring Conformation Distorted Chair Inferred from ab initio and DFT studies on N-substituted derivatives researchgate.net
Pyrrolidine Ring Conformation Envelope (flattened at C8) Inferred from ab initio and DFT studies on N-substituted derivatives researchgate.net
HOMO Energy (Not specifically calculated for parent compound) Expected to be influenced by the nitrogen and oxygen lone pairs.
LUMO Energy (Not specifically calculated for parent compound) Expected to be associated with σ* orbitals of the bicyclic frame.

| Dipole Moment | (Not specifically calculated for parent compound) | Expected to be significant due to the presence of polar N-H and O-H bonds. |

This table is generated based on extrapolations from computational studies on N-substituted derivatives of this compound.

Molecular modeling and molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior and conformational flexibility of this compound over time. While specific MD studies on the unsubstituted compound are not prevalent, the conformational landscape can be predicted based on its structural features and studies of similar bicyclic systems.

The chair-envelope conformation, identified as the likely global minimum from static quantum chemical calculations on its derivatives, would be the most populated state in a dynamic simulation. However, MD simulations can reveal the existence of other, higher-energy conformers and the transition pathways between them. This provides a more complete picture of the molecule's conformational space than static calculations alone.

Key dynamic events that could be investigated include the ring inversion of the piperidine chair and the pseudorotation of the pyrrolidine envelope. The energy barriers associated with these transitions would determine the conformational flexibility of the bicyclic system at different temperatures.

Furthermore, MD simulations can explicitly model the effects of the solvent on the conformational equilibrium. In aqueous solution, for example, the formation of hydrogen bonds between water molecules and the amino and hydroxyl groups of this compound would be expected to influence its conformational preferences. The orientation of the hydroxyl group (endo or exo) and its potential for intramolecular hydrogen bonding with the nitrogen atom are also critical factors that can be explored through MD simulations, as these interactions can significantly impact the stability of different conformers.

Table 2: Potential Areas of Investigation for this compound using Molecular Dynamics

Area of Investigation Potential Insights
Conformational Sampling Identification of all accessible low-energy conformers and their relative populations.
Transition Pathways Elucidation of the mechanisms and energy barriers for interconversion between conformers.
Solvent Effects Understanding the influence of different solvent environments on conformational stability.
Intramolecular Interactions Probing the role of intramolecular hydrogen bonding between the -OH and -NH groups.

| Flexibility Analysis | Quantifying the flexibility of different parts of the molecule, such as the piperidine and pyrrolidine rings. |

This table outlines potential research directions as direct molecular dynamics simulation data for the parent compound is not widely published.

Vi. Utility of 3 Azabicyclo 3.2.1 Octan 8 Ol As a Versatile Synthetic Scaffold

Building Block in Complex Heterocyclic Compound Synthesis

The 3-Azabicyclo[3.2.1]octan-8-ol framework is a key starting material for the synthesis of a variety of more complex heterocyclic systems. Its utility stems from the strategic placement of its reactive sites. The secondary amine at the 3-position and the hydroxyl group at the 8-position can be selectively functionalized to build larger, more intricate molecular architectures.

A stereoselective synthesis for 3-methyl-3-azabicyclo[3.2.1]octan-8α-ol and its β-epimer has been developed, highlighting the controlled methodologies available to access these scaffolds. lookchem.comresearchgate.net In this research, the conformational behavior of these isomers was studied, revealing that they predominantly adopt a chair-envelope conformation. researchgate.net Such conformational understanding is crucial for designing and synthesizing new complex molecules where spatial arrangement is key to function. Furthermore, the corresponding amino derivatives, 3-methyl-3-azabicyclo[3.2.1]octan-8-amines, have been used to synthesize a series of amide derivatives, demonstrating the role of this scaffold in creating diverse compound libraries for further investigation. researchgate.net

Scaffold for Pharmacologically Relevant Molecules

The unique three-dimensional structure of the 3-azabicyclo[3.2.1]octane core is particularly well-suited for interaction with biological targets. It provides a rigid framework that can orient substituents in precise spatial arrangements, a critical factor in the design of pharmacologically active molecules that bind to specific receptors or enzyme active sites.

While the isomeric 8-azabicyclo[3.2.1]octane (tropane) scaffold is widely used in the development of ligands for various receptors, including dopamine (B1211576) and nicotinic acetylcholine (B1216132) receptors, the direct application of the this compound core for this purpose is less documented in publicly available literature. nih.govnih.gov However, the structural rigidity and chirality of the 3-aza scaffold make it an attractive candidate for the development of novel receptor ligands, offering an alternative spatial arrangement of pharmacophoric features compared to its more common isomer.

The 3-azabicyclo[3.2.1]octane scaffold has been explored in the development of inhibitors for N-acylethanolamine acid amidase (NAAA), an enzyme considered a promising therapeutic target for managing inflammatory conditions. nih.govnih.gov In a comprehensive structure-activity relationship (SAR) study aimed at discovering novel, non-covalent NAAA inhibitors, researchers investigated various bicyclic scaffolds to constrain a flexible piperidine (B6355638) core, which was found to be beneficial for inhibitory activity. nih.govacs.org

As part of this exploration, a derivative of the 3-aza scaffold, (1R,5S,8r)-3-Benzyl-8-(pyrazin-2-yloxy)-3-azabicyclo[3.2.1]octane, was synthesized from endo-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol. acs.org While the final lead candidates in the study were based on the isomeric 8-azabicyclo[3.2.1]octane core, the synthesis and inclusion of the 3-aza derivative in the SAR study underscore its relevance and utility as a scaffold in the rational design of enzyme inhibitors. The study ultimately led to the discovery of potent inhibitors in the nanomolar range, such as ARN19689, which features the 8-aza core. nih.govnih.gov

Compound/ScaffoldModification from Hit Compoundh-NAAA IC50 (μM)
Hit Compound 1 Piperidine core1.09
Analogue 19 Acyclic (ring-opened)4.29
Analogue 20 8-Azabicyclo[3.2.1]octane core0.23
ARN19689 (Lead) Optimized 8-Azabicyclo[3.2.1]octane0.042
3-Azabicyclo[3.2.1]octane Investigated as part of SARData not specified in final tables

Table 1. Representative data from the SAR study on NAAA inhibitors, showing the impact of constraining the piperidine ring into an azabicyclic scaffold. Data sourced from multiple studies on this series. nih.govacs.orgsemanticscholar.org

Tropane (B1204802) alkaloids are a class of biologically active compounds defined by the N-methyl-8-azabicyclo[3.2.1]octane skeleton. The compound 3-methyl-3-azabicyclo[3.2.1]octan-8-ol is a structural isomer of tropine, the foundational alcohol for alkaloids like atropine (B194438). As such, it is considered a tropane alkaloid analogue, and its synthesis provides a platform for creating novel compounds with potentially different pharmacological profiles.

A stereoselective synthesis of both the 8α- and 8β-isomers of 3-methyl-3-azabicyclo[3.2.1]octan-8-ol has been reported. lookchem.comresearchgate.net Detailed spectroscopic (NMR, IR) and computational studies were performed to confirm the structure and conformational preferences of these analogues. researchgate.net This foundational work enables the use of these analogues as building blocks for more complex molecules, allowing researchers to explore how the placement of the nitrogen atom within the bicyclic system—from the 8-position in natural tropanes to the 3-position in these analogues—affects biological activity.

Muscarinic receptor antagonists are a critical class of therapeutic agents, with many, such as atropine and scopolamine, being derived from the tropane (8-azabicyclo[3.2.1]octane) scaffold. nih.gov While the this compound framework represents a logical scaffold for creating novel muscarinic antagonists through isomer-based drug design, specific examples of its successful application are not widely reported in the current scientific literature. The development of antagonists based on related scaffolds, such as 6-azabicyclo[3.2.1]octan-3-α-ol derivatives (e.g., azaprophen), demonstrates that modification of the core bicyclic system is a viable strategy for discovering potent antimuscarinic agents. acs.org

Applications in Asymmetric Catalysis and Chiral Ligand Design

The inherent chirality and rigid conformation of this compound make it a theoretically suitable candidate for use as a chiral ligand in asymmetric catalysis. The nitrogen and oxygen atoms can act as coordination sites for metal centers, and the fixed bicyclic structure can create a well-defined chiral environment to influence the stereochemical outcome of a catalytic reaction. However, despite this potential, there are no prominent, specific examples in the reviewed literature of this compound or its direct derivatives being employed as ligands in asymmetric catalysis. The field is largely dominated by other classes of chiral ligands. rsc.org

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

The this compound core has been extensively utilized in structure-activity relationship (SAR) studies to develop potent and selective ligands for various biological targets, particularly monoamine transporters and enzymes. These studies systematically alter different parts of the molecule to understand how chemical structure correlates with biological function, aiming to enhance potency, selectivity, and pharmacokinetic properties.

A primary focus of SAR studies on this scaffold has been the development of inhibitors for the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). Modifications at the 3-position and the 8-position of the azabicyclo[3.2.1]octane ring have been shown to significantly influence binding affinity and selectivity. For instance, the introduction of a diarylmethoxyethylidenyl moiety at the C-3 position has been a successful strategy in creating high-affinity DAT ligands. Further SAR exploration has demonstrated that the substituent on the nitrogen at the 8-position is crucial for modulating selectivity between the different monoamine transporters.

One study investigated a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives. molport.comgoogle.com It was found that an 8-cyclopropylmethyl group conferred remarkable selectivity for SERT over DAT. molport.comgoogle.com Specifically, the 8-cyclopropylmethyl derivative exhibited a high DAT binding affinity (Ki of 4.0 nM) and was the most DAT-selective ligand in the series, with a SERT/DAT selectivity ratio of 1060. molport.comgoogle.com In contrast, an 8-(4-chlorobenzyl) substituent resulted in a compound with high affinity for DAT (Ki of 3.9 nM) and exceptional selectivity over NET, showing a NET/DAT ratio of 1358. molport.comgoogle.com These findings highlight how subtle changes to the N-substituent can dramatically alter the pharmacological profile of the entire molecule.

Another area of investigation has been the development of N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. In this context, the 3-azabicyclo[3.2.1]octane core was identified as a superior scaffold compared to a more flexible piperidine ring. researchgate.net Constraining the piperidine into the more rigid bicyclic system of 3-azabicyclo[3.2.1]octane resulted in a sulfonamide analogue with submicromolar activity (IC50 = 0.23 μM), a roughly five-fold increase in potency compared to the parent piperidine-based compound. researchgate.net Further optimization by introducing an endo-ethoxymethyl-pyrazinyloxy group led to a highly potent NAAA inhibitor (IC50 = 0.042 μM), demonstrating the value of the rigid scaffold in orienting substituents for optimal interaction with the enzyme's active site. researchgate.netnih.gov

The following interactive table summarizes key SAR findings for derivatives of the 3-azabicyclo[3.2.1]octane scaffold, illustrating the impact of different substituents on biological activity and selectivity.

Scaffold ModificationTarget(s)Key FindingPotency/Selectivity
8-cyclopropylmethyl substituentDAT, SERTImparted high SERT/DAT selectivity. molport.comgoogle.comDAT Ki = 4.0 nM; SERT/DAT ratio = 1060 molport.comgoogle.com
8-(4-chlorobenzyl) substituentDAT, NETConferred high selectivity for DAT over NET. molport.comgoogle.comDAT Ki = 3.9 nM; NET/DAT ratio = 1358 molport.comgoogle.com
Constrained piperidine into azabicyclo[3.2.1]octaneNAAAIncreased inhibitory potency by ~5-fold over parent hit. researchgate.neth-NAAA IC50 = 0.23 μM researchgate.net
endo-ethoxymethyl-pyrazinyloxy substituentNAAAOptimized polarity and sustained activity, leading to a highly potent inhibitor. researchgate.netnih.govh-NAAA IC50 = 0.042 μM researchgate.netnih.gov
3-benzofurylmethyl substituentD2/D3 ReceptorsResulted in a 470-fold improvement in binding affinity at the D3 receptor compared to the parent ligand. chemicalbook.comKi (D2R/D3R) = 1.7:0.34 nM chemicalbook.com

These studies underscore the utility of the this compound scaffold as a privileged structure in drug discovery. Its conformational rigidity and the stereochemically defined points for substitution provide a robust platform for designing and optimizing ligands with desired pharmacological profiles. The steric environment created by the ethylene (B1197577) bridge, for example, can lead to unique SAR profiles compared to simpler monocyclic systems like piperidine. chemicalbook.com

Potential in Materials Science Applications

Information regarding the application of this compound or its derivatives in the field of materials science is not available in the current literature. Research to date has been overwhelmingly focused on its utility as a scaffold in medicinal chemistry and for the development of biologically active compounds.

Vii. Future Perspectives and Emerging Research Avenues for 3 Azabicyclo 3.2.1 Octan 8 Ol

Innovations in Green Chemistry Approaches for Synthesis

The chemical synthesis of 3-azabicyclo[3.2.1]octan-8-ol and its derivatives is increasingly benefiting from the principles of green chemistry, which prioritize sustainability. dntb.gov.ua A key area of innovation is the use of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under mild conditions. scispace.com This approach offers a powerful alternative to traditional chemical methods that often require harsh reagents and generate significant waste.

Chemoenzymatic strategies, which combine both chemical and enzymatic steps, are being developed to produce enantiopure building blocks for the synthesis of complex molecules based on the 3-azabicyclo[3.2.1]octane scaffold. dntb.gov.ua For instance, microbiological oxygenation has been employed to introduce hydroxyl groups into the azabicycloalkane framework, demonstrating the potential of whole-cell systems in these synthetic pathways. acs.org The use of renewable starting materials, such as those derived from biomass, is another promising avenue being explored to reduce the environmental footprint of these syntheses. dntb.gov.ua

Green Chemistry ApproachDescriptionPotential Advantages
Biocatalysis Use of enzymes or whole microorganisms to catalyze specific reactions.High stereoselectivity, mild reaction conditions, reduced waste. scispace.com
Chemoenzymatic Synthesis A multi-step synthesis that combines at least one enzymatic transformation with conventional chemical steps.Access to enantiopure intermediates and complex final products. dntb.gov.ua
Renewable Feedstocks Utilization of starting materials derived from biomass instead of petrochemicals.Increased sustainability, reduced reliance on fossil fuels. dntb.gov.ua
Flow Chemistry Performing reactions in a continuous stream rather than a batch.Improved safety, efficiency, and scalability.

Advanced Stereochemical Control and Complex Derivatization

The biological activity of molecules derived from this compound is critically dependent on their specific three-dimensional arrangement, or stereochemistry. ehu.es Consequently, a major focus of current research is the development of synthetic methods that provide precise control over this aspect. Asymmetric synthesis, which aims to produce a single stereoisomer of a chiral molecule, is at the forefront of these efforts.

Significant progress has been made in the enantioselective construction of the 8-azabicyclo[3.2.1]octane core from achiral starting materials. ehu.esrsc.org Methodologies such as asymmetric 1,3-dipolar cycloadditions are being utilized to create optically active products with high levels of diastereo- and enantioselectivity. rsc.org These advanced synthetic strategies not only allow for the creation of the basic scaffold with the desired stereochemistry but also facilitate complex derivatization, enabling the synthesis of a wide range of analogues for structure-activity relationship studies. acs.orgnih.gov This allows researchers to systematically modify the structure to optimize its biological or chemical properties.

Exploration of Novel Synthetic Applications Beyond Traditional Medicinal Chemistry

While the 3-azabicyclo[3.2.1]octane skeleton is a cornerstone of medicinal chemistry and drug discovery, its unique structural and chemical properties suggest potential applications in other scientific domains. researchgate.net Researchers are beginning to explore these untapped possibilities, moving beyond the traditional focus on pharmacology.

One notable emerging application is in the field of agrochemicals. Certain 2-alkyl-3-(hetero)aryl-8-azabicyclo[3.2.1]alkanes have been investigated for their potential use as pesticides, demonstrating that the biological activity of this scaffold can be harnessed for crop protection. google.com This opens up a new avenue for the design and synthesis of novel insecticidal, acaricidal, or nematicidal agents. Further research may uncover applications in materials science, where the rigid bicyclic structure could be incorporated into polymers or other materials to impart specific properties, or in catalysis, where its derivatives could serve as chiral ligands or organocatalysts.

Potential Application AreaDescription of Use
Agrochemicals Development of novel pesticides (insecticides, acaricides, etc.) based on the 3-azabicyclo[3.2.1]octane scaffold. google.com
Materials Science Incorporation into polymers or functional materials as a rigid structural unit.
Catalysis Use as a scaffold for chiral ligands in asymmetric catalysis or as an organocatalyst.

Interdisciplinary Research with Advanced Computational Chemistry Methods

The integration of advanced computational chemistry methods is becoming an indispensable tool in the study of this compound and its derivatives. These techniques provide powerful insights into the molecule's structure, properties, and interactions at an atomic level, complementing experimental research.

Computational methods such as ab initio calculations and Density Functional Theory (DFT) are used to study the conformational preferences and spectroscopic properties of these molecules. researchgate.net For example, calculations have been used to determine that derivatives like 3-methyl-3-azabicyclo[3.2.1]octan-8-ol adopt a preferred chair-envelope conformation. researchgate.net Furthermore, molecular dynamics simulations are employed to investigate the interaction of these compounds with biological targets, such as receptors, providing a detailed picture of the binding process. nih.gov This interdisciplinary approach, combining synthetic chemistry with computational modeling, accelerates the design and discovery of new molecules with desired properties by allowing for a more rational, prediction-driven approach to research.

Q & A

Basic Research Question

  • X-ray crystallography is definitive for assigning absolute configurations, as seen in studies of sigma receptor ligands .
  • NMR spectroscopy (e.g., NOE experiments) can differentiate endo/exo conformers. For example, coupling constants between H-8 and H-3 protons (<i>J</i> = 4–6 Hz) indicate endo configurations .
  • Chiral HPLC is critical for separating enantiomers, particularly in derivatives with undefined stereocenters (e.g., 3-azabicyclo[3.2.1]octan-8-amine) .

How can contradictory data on the pharmacological activity of this compound derivatives be reconciled?

Advanced Research Question
Discrepancies often arise from:

  • Variations in assay conditions : e.g., BIMU 8 acts as a partial agonist in some cell lines but shows full efficacy in others due to differences in receptor density or coupling efficiency .
  • Off-target effects : Derivatives with high sigma-2 affinity (Ki < 10 nM) may interfere with assays targeting monoamine transporters .
  • Stereochemical impurities : Undetected diastereomers (e.g., syn vs. anti isomers in mass spectral data ) can skew results. Validate purity via HPLC and single-crystal analysis.

What in vivo models are appropriate for evaluating the therapeutic potential of this compound derivatives?

Advanced Research Question

  • Alzheimer’s disease : Derivatives like 7-phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine are tested in transgenic APP/PS1 mice for gamma-secretase modulation .
  • Neuropathic pain : Trospium chloride analogs (e.g., 8-azabicyclo[3.2.1]octan-3-ol derivatives) are assessed in rodent chronic constriction injury models .
  • Dopaminergic dysfunction : DAT uptake inhibition is measured using microdialysis in freely moving rats .

What are the key challenges in scaling up the synthesis of this compound derivatives for preclinical studies?

Basic Research Question

  • Protecting group compatibility : tert-butyl carbamate groups require acidic deprotection (e.g., HCl/dioxane), which may degrade sensitive scaffolds .
  • Purification : High-polarity intermediates (e.g., hydroxylated derivatives) necessitate reverse-phase chromatography or recrystallization from ethanol/water .
  • Yield optimization : Multi-step sequences (e.g., ester hydrolysis → O-acetylation → amide hydrolysis) rarely exceed 50% overall yield; prioritize catalytic methods (e.g., Pd-mediated cross-coupling) .

How do computational methods aid in predicting the bioactivity of novel this compound analogs?

Advanced Research Question

  • Docking studies : Molecular dynamics simulations align 8-substituted derivatives with the DAT substrate-binding site, explaining stereoselective uptake inhibition .
  • QSAR models : LogP values >2.1 (per XlogP3) correlate with improved blood-brain barrier penetration for CNS targets .
  • Conformational analysis : Rigid bicyclic cores reduce entropy penalties upon binding, as shown in sigma-2 receptor ligands .

What are the limitations of current structural data for this compound derivatives?

Basic Research Question

  • Lack of crystallographic data : Only 15% of derivatives have resolved X-ray structures, complicating SAR interpretations .
  • Ambiguous stereodescriptors : CAS entries often omit endo/exo or syn/anti designations (e.g., 847862-26-4 ).
  • Fragmented spectral libraries : Mass spectra for minor isomers (e.g., 3-methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride) are absent in public databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.